Apraclonidine dihydrochloride

Description

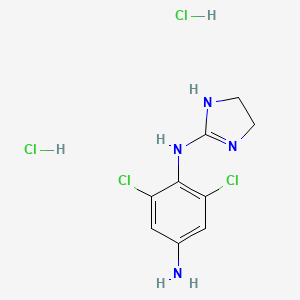

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKICJXKWJUSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-88-6 | |

| Record name | Apraclonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APRACLONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Apraclonidine Dihydrochloride on Alpha-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) dihydrochloride (B599025) is a potent and relatively selective alpha-2 adrenergic receptor agonist utilized primarily in ophthalmology to mitigate elevated intraocular pressure (IOP). This technical guide delineates the molecular interactions and downstream signaling cascades initiated by apraclonidine's engagement with alpha-2 adrenergic receptors. Through a comprehensive review of its receptor binding affinity, functional potency, and the subsequent physiological responses, this document provides a detailed understanding of its mechanism of action. Quantitative data are systematically presented, and key experimental methodologies are described to facilitate replication and further investigation.

Introduction

Apraclonidine, a derivative of clonidine (B47849), is a vital therapeutic agent in the management of glaucoma and ocular hypertension.[1] Its primary pharmacological effect, the reduction of IOP, is principally mediated through its interaction with alpha-2 adrenergic receptors located in the ciliary body of the eye.[2] This interaction triggers a cascade of intracellular events, leading to a decrease in aqueous humor production and an increase in uveoscleral outflow.[3][4] This guide provides a granular examination of this mechanism, focusing on the molecular pharmacology of apraclonidine.

Receptor Binding Affinity and Selectivity

Apraclonidine exhibits a notable affinity for alpha-2 adrenergic receptors, with a degree of selectivity over alpha-1 adrenergic receptors. This selectivity is crucial for its therapeutic efficacy, as activation of alpha-1 receptors can lead to undesirable side effects. The binding affinity of apraclonidine and its selectivity profile are quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

Table 1: Apraclonidine Binding Affinity (Ki) at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Alpha-2A Adrenergic | 2.9 | [3] (Unverified) |

| Alpha-2B Adrenergic | 4.5 | [3] |

| Alpha-1 Adrenergic | Not Reported |

Note: The Ki value for the Alpha-2A receptor is from a public database and the primary reference is not available for verification.

Functional Potency and Downstream Signaling

The binding of apraclonidine to alpha-2 adrenergic receptors initiates a G-protein-mediated signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/Go), which, upon activation, dissociate into their α and βγ subunits.

Inhibition of Adenylyl Cyclase

The primary downstream effect of alpha-2 adrenergic receptor activation by apraclonidine is the inhibition of the enzyme adenylyl cyclase. The Giα subunit directly binds to and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6] This reduction in cAMP levels within the ciliary epithelium is the key mechanism behind the decreased production of aqueous humor.

Diagram 1: Apraclonidine-Mediated Inhibition of Adenylyl Cyclase

Caption: Apraclonidine signaling pathway leading to decreased aqueous humor production.

The functional potency of apraclonidine in mediating this effect is determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A study on porcine ciliary arteries demonstrated that apraclonidine induces vasoconstriction, a process mediated by α2A-adrenoceptors, with an EC50 of 13.0 nM. This vasoconstriction of ciliary blood vessels is believed to contribute to the reduction in aqueous humor formation.

Table 2: Functional Potency of Apraclonidine

| Assay | Receptor Subtype | Effect | EC50/IC50 (nM) | Reference |

| Vasoconstriction of Porcine Ciliary Artery | Alpha-2A Adrenergic | Contraction | 13.0 | Not available in search results |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of apraclonidine for alpha-2 adrenergic receptors.

Diagram 2: Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target alpha-2 adrenergic receptor subtype are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).[7]

-

-

Assay Conditions:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the membrane preparation (a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [3H]yohimbine for alpha-2 receptors), and varying concentrations of unlabeled apraclonidine.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., phentolamine).

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[7]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.[7]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of apraclonidine to generate a competition curve.

-

The IC50 value is determined from the curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay (General Protocol)

This protocol describes the general steps for a functional assay to measure the inhibition of adenylyl cyclase by apraclonidine.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the desired alpha-2 adrenergic receptor subtype are cultured to an appropriate confluency.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then treated with varying concentrations of apraclonidine.

-

Adenylyl cyclase is stimulated with a known activator, such as forskolin.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

-

Data Analysis:

-

The data are plotted as the cAMP concentration versus the log concentration of apraclonidine.

-

The IC50 value, representing the concentration of apraclonidine that causes 50% inhibition of the forskolin-stimulated cAMP production, is determined from the dose-response curve.

-

Conclusion

Apraclonidine dihydrochloride exerts its primary therapeutic effect of lowering intraocular pressure through its action as a selective alpha-2 adrenergic receptor agonist. Its binding to these receptors, particularly the alpha-2A subtype in the ciliary body, leads to the inhibition of adenylyl cyclase and a subsequent reduction in aqueous humor production. The quantitative data on its binding affinity and functional potency, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of glaucoma therapeutics. A more complete characterization of its binding profile across all adrenergic receptor subtypes would further enhance our understanding of its pharmacological profile and potential for off-target effects.

References

- 1. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-Adrenergic Drugs | Ento Key [entokey.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: The Molecular Pharmacology of Apraclonidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) dihydrochloride (B599025), a potent and selective alpha-2 (α₂) adrenergic receptor agonist with weak alpha-1 (α₁) agonist properties, is a critical therapeutic agent in the management of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the molecular pharmacology of apraclonidine, detailing its mechanism of action, receptor binding affinities, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic innovation.

Introduction

Apraclonidine is a clonidine (B47849) derivative that effectively lowers intraocular pressure (IOP) by a dual mechanism: reducing the production of aqueous humor and increasing its uveoscleral outflow.[1][2][3] Its clinical efficacy is rooted in its specific interactions with adrenergic receptors in the eye. Understanding the molecular intricacies of these interactions is paramount for the development of novel and improved therapies for ocular diseases. This guide delves into the core pharmacological principles governing the action of apraclonidine, presenting a synthesis of current knowledge supported by experimental data and methodologies.

Mechanism of Action

While its primary activity is at α₂ receptors, apraclonidine also exhibits weak agonist activity at α₁-adrenergic receptors.[2] This secondary mechanism may contribute to its overall therapeutic effect, potentially by influencing vascular tone in the anterior segment of the eye.

Receptor Binding Affinity

The therapeutic specificity and efficacy of apraclonidine are defined by its binding affinity for different adrenergic receptor subtypes. Quantitative analysis of these binding affinities is typically performed through radioligand binding assays.

Table 1: Apraclonidine Binding Affinity (Ki) for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| Alpha-1A (α₁ₐ) | 2.9 | [2] |

| Alpha-2A (α₂ₐ) | Data Not Available | |

| Alpha-2B (α₂ₑ) | Data Not Available | |

| Alpha-2C (α₂ₒ) | Data Not Available |

Note: While a Ki value for the α₁ₐ receptor is available, the primary reference with detailed methodology is not publicly accessible. Further research is required to obtain and validate Ki values for the α₂ receptor subtypes.

A related compound, p-aminoclonidine, has been shown to bind to two distinct α₂-adrenoceptor sites in cat frontal cortex and spinal cord with dissociation constants (Kd) of approximately 0.5 nM and 9 nM, respectively.[1] In rat renal membranes, p-aminoclonidine identified two α₂-adrenergic receptor binding sites with Kd values of approximately 1.7 nM and 14.2 nM.[2][6] Although not specific to apraclonidine, these findings for a structurally similar agonist provide an expected range of high affinity for the α₂ receptor.

Signaling Pathways

The intracellular signaling cascade initiated by apraclonidine binding to α₂-adrenergic receptors is a classic example of Gαi-coupled GPCR signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. The following sections outline the methodologies for key assays used to characterize the molecular pharmacology of apraclonidine.

Radioligand Binding Assay (General Protocol)

This protocol describes a general workflow for determining the binding affinity (Ki) of apraclonidine for adrenergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., α₂ₐ, α₂ₑ, α₂ₒ).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes (a fixed amount of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]clonidine or [³H]p-aminoclonidine), and a range of concentrations of unlabeled apraclonidine dihydrochloride.

-

To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of apraclonidine.

-

Plot the specific binding as a function of the logarithm of the apraclonidine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of apraclonidine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

cAMP Functional Assay (General Protocol)

This protocol outlines a general method for assessing the functional activity of apraclonidine by measuring its ability to inhibit cAMP production in cells expressing α₂-adrenergic receptors.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human α₂-adrenergic receptor subtype of interest.

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

-

Pre-treat the cells with the different concentrations of apraclonidine for a specified period.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[10]

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a sensitive and validated method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.[11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay using an antibody specific for cAMP.

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the apraclonidine concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists of stimulated activity) value, which represents the concentration of apraclonidine that produces 50% of its maximal effect.

-

Conclusion

This compound is a cornerstone in the pharmacological management of glaucoma, primarily through its selective agonism of α₂-adrenergic receptors. This technical guide has provided a detailed examination of its molecular pharmacology, including its mechanism of action, available receptor binding data, and the downstream signaling pathways it modulates. The inclusion of detailed, albeit general, experimental protocols for key pharmacological assays offers a practical framework for researchers seeking to further elucidate the nuanced interactions of apraclonidine and to develop next-generation ocular therapeutics. The need for more comprehensive quantitative data, particularly regarding the binding affinities for all α₂-adrenergic receptor subtypes, highlights an important area for future research. A more complete understanding of these parameters will undoubtedly contribute to the rational design of more selective and efficacious drugs for the treatment of ocular diseases.

References

- 1. [3H]p-Aminoclonidine binding to multiple alpha 2-adrenoceptor sites in homogenates of cat frontal cortex and cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of [3H]-p-aminoclonidine to alpha 2-adrenoceptor states plus a non-adrenergic site on human platelet plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. scite.ai [scite.ai]

- 7. mdpi.com [mdpi.com]

- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. benchchem.com [benchchem.com]

- 11. resources.revvity.com [resources.revvity.com]

The Structure-Activity Relationship of Apraclonidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine (B1662514), an α2-adrenergic receptor agonist, is a clonidine (B47849) derivative primarily used in ophthalmology to control intraocular pressure (IOP).[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with adrenergic receptors. Understanding the structure-activity relationship (SAR) of apraclonidine and its analogs is paramount for the rational design of novel, more selective, and potent ocular hypotensive agents with improved therapeutic profiles. This technical guide provides an in-depth analysis of the SAR of apraclonidine, detailing its mechanism of action, the influence of its structural components on receptor affinity and selectivity, and the experimental methodologies used to elucidate these relationships.

Chemical Structure and Physicochemical Properties

Apraclonidine, chemically known as N-(4-amino-2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline (B1206853) derivative. The dihydrochloride (B599025) salt form enhances its solubility and stability for pharmaceutical formulations.

Key Structural Features:

-

2,6-Dichlorophenyl Ring: This bulky, lipophilic group is crucial for high affinity to α2-adrenergic receptors. The ortho-dichloro substitution restricts the rotation of the phenyl ring, influencing the conformation of the molecule and its fit within the receptor's binding pocket.

-

p-Amino Group: The amino group at the para-position of the phenyl ring is a key differentiator from its parent compound, clonidine. This polar group reduces the molecule's lipophilicity, thereby limiting its ability to cross the blood-brain barrier. This structural modification is credited with minimizing the central nervous system side effects, such as sedation and hypotension, that are commonly associated with clonidine.[2]

-

Imidazoline Ring: This heterocyclic moiety is a common pharmacophore in many α-adrenergic agonists. The nitrogen atoms within this ring are essential for the interaction with the adrenergic receptor.

-

Exocyclic Amino Group: This group links the phenyl ring to the imidazoline ring and plays a role in the overall electronic and conformational properties of the molecule.

Mechanism of Action

Apraclonidine is a relatively selective α2-adrenergic receptor agonist with weaker activity at α1-adrenergic receptors.[3] Its primary mechanism of action in the eye involves a dual effect:

-

Reduction of Aqueous Humor Production: Activation of α2-adrenergic receptors on the ciliary body epithelium leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1]

-

Increase in Uveoscleral Outflow: Apraclonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.

This dual action results in a significant reduction in intraocular pressure, making it an effective treatment for glaucoma.

Structure-Activity Relationship (SAR)

The Phenylamino Moiety

The nature of the substituent on the phenyl ring dramatically influences the activity and selectivity of 2-(phenylamino)imidazoline derivatives.

-

Ortho Substitution: As seen in apraclonidine, substitution at the ortho positions of the phenyl ring with bulky, electron-withdrawing groups like chlorine is critical for high α2-adrenergic receptor affinity. This is a common feature among potent α2-agonists like clonidine (2,6-dichloro) and xylazine (B1663881) (2,6-dimethyl). This steric hindrance is thought to force the phenyl and imidazoline rings into a non-planar conformation, which is favorable for binding to the α2-receptor.

-

Para Substitution: The introduction of the amino group at the para-position in apraclonidine is a pivotal modification of the clonidine structure. This change significantly impacts the molecule's polarity and ability to penetrate the central nervous system, thereby improving its safety profile for topical ophthalmic use. While this modification reduces systemic side effects, it is important to consider its impact on receptor affinity.

The Imidazoline Ring

The 4,5-dihydro-1H-imidazol-2-amine core is a fundamental pharmacophore for α2-adrenergic agonism.

-

N-H Group: The presence of a hydrogen atom on one of the imidazoline nitrogens is considered essential for agonist activity.

-

Ring Integrity: Modifications to the imidazoline ring, such as ring opening or substitution with other heterocyclic systems, generally lead to a significant loss of α2-agonist activity.

Quantitative Data: Receptor Binding Affinities

The affinity of apraclonidine for different adrenergic receptor subtypes has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating higher affinity.

| Compound | Receptor Subtype | Ki (nM) |

| Apraclonidine | α1 | 182 |

| α2A | 4.57 | |

| α2B | 11.5 | |

| α2C | 30.2 |

Data sourced from publicly available databases and may vary depending on the experimental conditions.

This data quantitatively demonstrates apraclonidine's selectivity for α2-adrenergic receptors over α1-receptors. Among the α2 subtypes, it exhibits the highest affinity for the α2A subtype.

Experimental Protocols

The determination of binding affinities for apraclonidine and its analogs is typically performed using competitive radioligand binding assays.

Radioligand Binding Assay Protocol (General)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., apraclonidine) for a specific receptor subtype (e.g., α2A-adrenergic receptor).

Materials:

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]clonidine or [3H]rauwolscine for α2-adrenergic receptors).

-

Receptor Source: Cell membranes from a cell line recombinantly expressing the target receptor subtype (e.g., CHO or HEK293 cells transfected with the human α2A-adrenergic receptor gene) or tissue homogenates known to be rich in the target receptor (e.g., rat cerebral cortex).[4]

-

Test Compound: Apraclonidine or its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the same receptor to determine the amount of non-specific binding of the radioligand (e.g., 10 µM yohimbine).

-

Assay Buffer: A buffer solution that maintains a physiological pH and contains ions necessary for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: The receptor-containing cells or tissues are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A specific concentration of the test compound (a range of concentrations are used to generate a competition curve).

-

The membrane preparation.

-

For non-specific binding determination, a high concentration of the non-labeled ligand is added instead of the test compound.

-

For total binding, only the radioligand and membrane preparation are added.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Apraclonidine, upon binding to the α2-adrenergic receptor, initiates a G-protein mediated signaling cascade.

Caption: Alpha-2 adrenergic receptor signaling cascade initiated by apraclonidine.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding experiment is crucial for accurate determination of binding affinities.

References

- 1. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous flow is reduced by the alpha-adrenergic agonist, apraclonidine hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% Apraclonidine in Patients With Blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H] clonidine binding to rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Apraclonidine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine (B1662514), a potent α2-adrenergic agonist, is primarily utilized in ophthalmology to control intraocular pressure (IOP). Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of apraclonidine in key animal models, including rabbits, rats, and monkeys. The information is compiled from various scientific studies to aid researchers and drug development professionals in designing and interpreting preclinical studies. While extensive data on apraclonidine's metabolism remains elusive in publicly available literature, this guide also draws upon the metabolic pathways of the structurally similar drug, clonidine, to propose potential biotransformation routes for apraclonidine.

Pharmacokinetics of Apraclonidine in Animal Models

The systemic and ocular pharmacokinetics of apraclonidine have been investigated in several animal species following topical ocular administration. Rabbits are a commonly used model for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for apraclonidine in different animal models and tissues. It is important to note that comprehensive pharmacokinetic data, particularly for various ocular tissues, is limited in the published literature.

Table 1: Pharmacokinetic Parameters of Apraclonidine in Rabbits following Topical Ocular Administration

| Parameter | Aqueous Humor | Cornea | Plasma | Reference |

| Cmax | Data not available | Data not available | Data not available | |

| Tmax | Data not available | Data not available | Data not available | |

| AUC | Data not available | Data not available | Data not available | |

| Half-life (t½) | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of Apraclonidine in Rats following Topical Ocular Administration

| Parameter | Plasma | Reference |

| Cmax | Data not available | |

| Tmax | Data not available | |

| AUC | Data not available | |

| Half-life (t½) | Data not available |

Note: Quantitative pharmacokinetic data for apraclonidine in rats following ocular administration is sparse in the available literature.

Table 3: Pharmacokinetic Parameters of Apraclonidine in Monkeys following Topical Ocular Administration

| Parameter | Plasma | Reference |

| Cmax | Variable | [1] |

| Tmax | Up to 8 hours | [1] |

| AUC | Data not available | |

| Half-life (t½) | Data not available |

Note: Plasma levels of apraclonidine in monkeys have been detected for up to 8 hours, but the concentrations were variable and did not directly correlate with the extent of IOP reduction[1].

Table 4: Systemic Pharmacokinetic Parameters of Apraclonidine in Humans (for reference)

| Parameter | Value | Condition | Reference |

| Peak Plasma Concentration (Cmax) | 0.9 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [2] |

| Trough Plasma Concentration (Ctrough) | 0.5 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [2] |

| Half-life (t½) | 8 hours | 0.5% solution | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments based on standard practices in the field.

Ocular Pharmacokinetic Study in Rabbits

This protocol outlines a typical procedure for assessing the distribution of apraclonidine in ocular tissues following topical administration.

Animals: New Zealand White rabbits are commonly used for these studies.

Drug Administration:

-

A single drop of apraclonidine ophthalmic solution (e.g., 0.5% or 1%) is instilled into the conjunctival sac of one or both eyes.

-

The eyelids are held closed for a brief period to ensure drug distribution.

Sample Collection:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, animals are euthanized.

-

Aqueous humor is collected by paracentesis using a fine-gauge needle.

-

The eyes are enucleated, and various tissues (cornea, iris-ciliary body, lens, vitreous humor, retina, and choroid) are carefully dissected.

-

Blood samples are collected via cardiac puncture or a marginal ear vein at the same time points. Plasma is separated by centrifugation.

Sample Analysis:

-

Tissue samples are homogenized in an appropriate buffer.

-

Apraclonidine concentrations in tissue homogenates and fluid samples (aqueous humor, vitreous humor, and plasma) are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow for Ocular Pharmacokinetic Study

References

- 1. Apraclonidine hydrochloride: an evaluation of plasma concentrations, and a comparison of its intraocular pressure lowering and cardiovascular effects to timolol maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apraclonidine - Wikipedia [en.wikipedia.org]

Beyond the Alpha: An In-depth Technical Guide to the Non-Adrenergic Cellular Targets of Apraclonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514), a well-established alpha-2 adrenergic agonist, is primarily utilized in ophthalmology to mitigate intraocular pressure. However, its therapeutic profile and chemical structure, specifically its imidazoline (B1206853) core, suggest a broader range of cellular interactions beyond the adrenergic system. This technical guide delves into the non-adrenergic targets of apraclonidine, providing a comprehensive overview of its interactions with imidazoline receptors and monoamine oxidase (MAO), and exploring the potential for interactions with ion channels. This document synthesizes available data, outlines detailed experimental protocols for further investigation, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding of apraclonidine's complete pharmacological signature.

Introduction

Apraclonidine, chemically known as 2-[(4-amino-2,6-dichlorophenyl)imino]imidazolidine, is a clonidine (B47849) derivative.[1] Its primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors, leading to a reduction in aqueous humor production and a consequent decrease in intraocular pressure.[2][3] However, the presence of an imidazoline ring in its structure points towards potential interactions with imidazoline receptors.[4] Furthermore, clinical contraindications with monoamine oxidase inhibitors (MAOIs) strongly suggest an off-target interaction with this class of enzymes.[5][6][7] This guide explores these non-adrenergic cellular targets to provide a more complete picture of apraclonidine's molecular interactions.

Imidazoline Receptors: A Key Non-Adrenergic Target

Imidazoline receptors are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[4] They are broadly classified into I1, I2, and I3 subtypes, each with distinct tissue distributions and signaling pathways.[4] Apraclonidine is considered a non-selective agonist at these receptors.[4]

I1 Imidazoline Receptors

I2 Imidazoline Receptors

I2 imidazoline binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase.[8] Their functional role is still under investigation, but they are thought to be involved in various neurological processes. Imidazoline compounds generally show a lower affinity for I2 receptors compared to I1 receptors.

Signaling Pathways

The signaling pathways initiated by apraclonidine's interaction with imidazoline receptors are not fully elucidated but are presumed to be similar to those of other imidazoline agonists like clonidine and moxonidine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 5. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Apraclonidine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 7. Apraclonidine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Apraclonidine's Role in Modulating Neurotransmitter Release

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Apraclonidine (B1662514) is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a well-established role in clinical ophthalmology for the reduction of intraocular pressure (IOP).[1][2] Its therapeutic effect is intrinsically linked to its ability to modulate neurotransmitter release at presynaptic nerve terminals. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and physiological consequences of apraclonidine's interaction with the adrenergic system. We present a synthesis of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the core biological processes involved. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating adrenergic signaling and neurotransmitter modulation.

Core Mechanism of Action: The Alpha-2 Adrenergic Receptor

Apraclonidine exerts its primary pharmacological effects by acting as an agonist at α₂-adrenergic receptors.[1][3] These receptors are a critical component of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors that provide negative feedback to inhibit the release of norepinephrine (B1679862).[1][4] This presynaptic inhibition is the cornerstone of apraclonidine's mechanism.[5]

Receptor Subtype Selectivity

Apraclonidine is characterized as a relatively selective α₂-adrenergic agonist. While its principal affinity is for the α₂ receptor, it also possesses weak α₁-adrenergic receptor agonist activity.[3][6] This dual activity is crucial for understanding some of its clinical effects, such as the mydriasis observed in Horner's syndrome due to denervation hypersensitivity of α₁ receptors.[4][7]

Signal Transduction Pathway

The α₂-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through an inhibitory G-protein, Gᵢ. The activation of this pathway by apraclonidine initiates a cascade of intracellular events that culminates in the reduction of neurotransmitter release.

The key steps are as follows:

-

Agonist Binding: Apraclonidine binds to the extracellular domain of the presynaptic α₂-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ protein. The Gᵢ protein releases its GDP and binds GTP, causing the dissociation of its α (Gαᵢ) and βγ (Gβγ) subunits.

-

Inhibition of Adenylate Cyclase: The activated Gαᵢ subunit directly inhibits the enzyme adenylate cyclase.[1][8]

-

Reduction of cAMP Levels: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, along with direct actions of the Gβγ subunit, modulates the activity of ion channels, particularly voltage-gated calcium channels (VGCCs). The inhibition of VGCCs reduces calcium influx into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.

-

Inhibition of Neurotransmitter Release: The reduced intracellular calcium concentration directly impairs the exocytosis of synaptic vesicles, leading to a significant decrease in the release of norepinephrine into the synaptic cleft.[1][4]

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with apraclonidine's activity.

Table 1: Receptor Binding Affinity

This table presents the dissociation constant (Kᵢ) for apraclonidine at human adrenergic receptors. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | Reference Organism | Notes |

| Alpha-2B Adrenergic Receptor | 4.5 | Human | Data indicates high affinity for the α₂ subtype. |

(Data sourced from DrugBank)[3]

Table 2: Physiological Effects on Aqueous Humor Dynamics (Human Studies)

Apraclonidine's modulation of neurotransmitter release in the ciliary body of the eye results in measurable changes in aqueous humor dynamics, which directly correlates with its therapeutic effect of lowering IOP.

| Parameter | Treatment Group (0.5% Apraclonidine) | Change from Baseline/Control | Statistical Significance (p-value) | Reference Study |

| Intraocular Pressure (IOP) | - | ↓ 3.1 to 5.2 mmHg | < 0.0001 | Toris et al., 1995 |

| Aqueous Humor Flow | - | ↓ 0.3 µL/min (35% reduction) | < 0.04 | Toris et al., 1995; Gharagozloo et al., 1988 |

| Fluorophotometric Outflow Facility | - | ↑ 0.09 to 0.10 µL/min/mmHg | < 0.04 | Toris et al., 1995 |

| Uveoscleral Outflow | - | ↓ 0.47 µL/min | < 0.03 | Toris et al., 1995 |

| Episcleral Venous Pressure | - | ↓ 1.0 mmHg | < 0.001 | Toris et al., 1995 |

(Data compiled from published clinical trials)[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of apraclonidine.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of apraclonidine for the α₂-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To quantify the affinity of apraclonidine for α₂-adrenergic receptors.

Materials:

-

Receptor Source: Membrane homogenates from cells expressing the human α₂-adrenergic receptor (e.g., HEK-293T cells).

-

Radioligand: A high-affinity α₂-receptor antagonist, e.g., [³H]-Yohimbine or [³H]-Rauwolscine.

-

Test Compound: Apraclonidine HCl.

-

Non-specific Binding Control: A high concentration of a non-labeled α₂-antagonist (e.g., 10 µM Phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Instrumentation: Scintillation counter, 96-well plate harvester.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions expressing the target receptor and determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding (NSB): Radioligand + Non-specific Binding Control + Membrane suspension.

-

Competitive Binding: Radioligand + Varying concentrations of Apraclonidine (e.g., 10⁻¹¹ M to 10⁻⁵ M) + Membrane suspension.

-

-

Incubation: Add a fixed, subsaturating concentration of the radioligand (typically near its Kₔ value) to all wells. Add the appropriate competitor or buffer. Finally, add the membrane suspension to initiate the binding reaction.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).[11]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[12]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of apraclonidine.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: In Vivo Microdialysis for Norepinephrine Release

This protocol allows for the direct measurement of extracellular norepinephrine levels in a specific brain region or tissue of a living animal, providing a dynamic view of apraclonidine's effect on neurotransmitter release.

Objective: To measure the effect of apraclonidine administration on extracellular norepinephrine concentration in vivo.

Materials:

-

Animal Model: Rat or mouse.

-

Microdialysis Probe: Concentric probe with a semi-permeable membrane (e.g., 20 kDa MWCO).[13]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Instrumentation: Microinfusion pump, fraction collector, stereotaxic apparatus.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED).[14][15]

-

Test Compound: Apraclonidine solution for systemic or local administration.

Methodology:

-

Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., locus coeruleus, hypothalamus). Allow the animal to recover.

-

Probe Insertion & Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[14][16] Allow for a 1-2 hour equilibration period for tissue stabilization and baseline establishment.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., acetic acid) to prevent catecholamine degradation. Collect at least 3-4 baseline samples.[14]

-

Drug Administration: Administer apraclonidine (e.g., via intraperitoneal injection or reverse dialysis through the probe).

-

Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the drug's effect over time.

-

HPLC-ED Analysis:

-

Inject a fixed volume of each dialysate sample into the HPLC system.

-

Separate norepinephrine from other components using a reverse-phase column.[14]

-

Detect and quantify norepinephrine using the electrochemical detector, which measures the current produced by its oxidation.

-

-

Data Analysis:

-

Calculate the concentration of norepinephrine in each sample by comparing its peak height or area to that of known standards.

-

Express the post-treatment norepinephrine levels as a percentage of the average baseline concentration.

-

Plot the percentage change in norepinephrine release over time to visualize the inhibitory effect of apraclonidine.

-

References

- 1. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]

- 2. Apraclonidine (Iopidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Apraclonidine—An eye opener [frontiersin.org]

- 5. Presynaptic inhibition - Wikipedia [en.wikipedia.org]

- 6. Apraclonidine - Wikipedia [en.wikipedia.org]

- 7. The sensitivity and specificity of 0.5% apraclonidine in the diagnosis of oculosympathetic paresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apraclonidine (EENT) Monograph for Professionals - Drugs.com [drugs.com]

- 9. Effects of apraclonidine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous flow is reduced by the alpha-adrenergic agonist, apraclonidine hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uva.theopenscholar.com [uva.theopenscholar.com]

- 15. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Apraclonidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine (B1662514) hydrochloride, a potent α2-adrenergic receptor agonist, has carved a significant niche in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological underpinnings of this crucial ophthalmic therapeutic agent. We delve into the detailed synthetic pathways, experimental protocols for its pharmacological evaluation, and a comprehensive summary of its quantitative attributes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a consolidated repository of technical information on apraclonidine hydrochloride.

Discovery and Development

Apraclonidine, chemically known as 2,6-dichloro-N'-(imidazolidinylidene)-1,4-phenylenediamine monohydrochloride, emerged from research focused on developing clonidine (B47849) analogs with a more favorable therapeutic profile for ophthalmic use.[1][2] Developed by Alcon Laboratories, it was first approved for marketing in the United States in 1987.[3] The primary goal was to create a compound that effectively lowers intraocular pressure (IOP) with minimal systemic side effects, a common limitation of other adrenergic agonists.[4][5] Apraclonidine's relative selectivity for α2-adrenergic receptors over α1-receptors contributes to its localized efficacy in the eye and reduced cardiovascular effects.[4][6]

Physicochemical Properties

Apraclonidine hydrochloride is a white to off-white crystalline solid.[7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H11Cl3N4 | [3][8] |

| Molecular Weight | 281.57 g/mol | [3][7][8] |

| CAS Number | 73218-79-8 | [3][7] |

| Melting Point | >300°C | [9] |

| Water Solubility | 0.409 mg/mL | [10] |

| logP | 2.14 | [10] |

| pKa (Strongest Basic) | 8.48 | [10] |

Synthesis of Apraclonidine Hydrochloride

The synthesis of apraclonidine hydrochloride has been approached through several routes, with the most common pathways originating from 2,6-dichloro-4-nitroaniline (B1670479). Below are two detailed synthetic protocols.

Synthesis Protocol 1

This protocol involves the formylation of 2,6-dichloro-4-nitroaniline, followed by chlorination, cyclization, reduction, and salt formation.

Experimental Protocol:

-

N-(2,6-dichloro-4-nitrophenyl)formamide (2): To a stirred solution of formic acid (132.0 mL, 3.5 mol) in a 1 L three-necked round-bottom flask, acetic anhydride (B1165640) (55.2 mL, 0.58 mol) is added dropwise over 20 minutes, maintaining the internal temperature at 55-60°C. The mixture is then cooled to room temperature. 2,6-Dichloro-4-nitroaniline (110.0 g, 0.53 mol) is added portion-wise over 20 minutes, and the mixture is heated at 55°C for 6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure to yield a yellow solid, which is recrystallized from 95% ethanol (B145695) to give N-(2,6-dichloro-4-nitrophenyl)formamide.[5][11]

-

N-(2,6-dichloro-4-nitrophenyl)carbonimidoyl dichloride (3): A mixture of N-(2,6-dichloro-4-nitrophenyl)formamide, sulfuryl chloride, and thionyl chloride is stirred and refluxed. The resulting product is N-(2,6-dichloro-4-nitrophenyl)carbonimidoyl dichloride.[9]

-

N'-(2,6-dichloro-4-nitrophenyl)-N,N-dimethylformimidamide (4): The dichloride from the previous step is reacted with ethylenediamine (B42938) and triethylamine (B128534) in ethyl acetate (B1210297) at 5-8°C for 1-10 hours to yield 2-(2',6'-dichloro-4'-nitroanilino)-2-imidazoline.[9]

-

2,6-dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)-1,4-benzenediamine (Apraclonidine) (5): To a suspension of 2-(2',6'-dichloro-4'-nitroanilino)-2-imidazoline (27.4 g, 0.1 mol) and 5% Pd/C (0.3 g) in 200 mL of 95% ethanol, 85% hydrazine (B178648) hydrate (B1144303) (11.8 g, 0.2 mol) is added dropwise at room temperature. The mixture is then refluxed for 8 hours. The hot solution is filtered to remove the catalyst. Upon cooling, the precipitated solid is collected and recrystallized from 95% ethanol to afford apraclonidine as a yellowish-white solid.[5][11]

-

Apraclonidine Hydrochloride (6): A mixture of apraclonidine (24.4 g, 0.1 mol) and concentrated HCl (9.2 mL, 0.11 mol) in 250 mL of 95% ethanol is refluxed for 30 minutes. Upon cooling, the colorless product precipitates and is collected by filtration, recrystallized from 95% ethanol, and dried to yield apraclonidine hydrochloride.[11]

Synthesis Protocol 2

This alternative synthesis route involves the use of thiophosgene (B130339) and subsequent cyclization and reduction steps.

Experimental Protocol:

-

2,6-dichloro-4-nitrophenylisothiocyanate: 2,6-dichloro-4-nitroaniline is reacted with thiophosgene in toluene (B28343).[12]

-

1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea ethylenediamine solvate: The isothiocyanate (432 g, 1.73 mol) in toluene (2 L) is added dropwise to a cooled (0°C) solution of ethylenediamine (244 ml, 3.66 mol) in toluene (4 L) under a nitrogen atmosphere. 2-Propanol (1 L) is added, and the resulting solid is collected by filtration.[12]

-

2-[(2,6-dichloro-4-nitrophenyl)imino]imidazoline ethylenediamine solvate: The thiourea (B124793) solvate (500 g, 1.35 mol) is suspended in toluene (4 L) and heated at reflux for 15 hours. The mixture is cooled, and 1 M aqueous hydrochloric acid (4 L) is added. The aqueous phase is neutralized to pH 7.0 with 50% NaOH.[12]

-

Apraclonidine Dihydrochloride (B599025): The nitro compound is reduced using Raney nickel in methanol, followed by treatment with HCl gas to form the dihydrochloride salt.[13]

-

Apraclonidine Hydrochloride (Monohydrochloride): The dihydrochloride is converted to the monohydrochloride by the dropwise addition of 5 M aqueous sodium hydroxide (B78521) to a pH of 6.5 at 5°C. The resulting hydrochloride is recrystallized from water.[7][13]

Caption: General workflow for the synthesis of apraclonidine hydrochloride.

Mechanism of Action and Signaling Pathway

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist with some weak alpha-1 adrenergic receptor activity.[1][4][6] Its primary mechanism of action in lowering intraocular pressure is twofold:

-

Reduction of Aqueous Humor Production: Apraclonidine stimulates α2-adrenergic receptors on the ciliary body epithelium.[14] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14][15] The reduction in cAMP is thought to decrease the rate of aqueous humor secretion.

-

Increase in Uveoscleral Outflow: Apraclonidine also enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[4][6][16]

The activation of presynaptic α2-receptors can also inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings, contributing to its localized effects.[15]

Caption: Signaling pathway of apraclonidine in reducing aqueous humor production.

Pharmacological Data

The pharmacological activity of apraclonidine has been characterized through various in vitro and in vivo studies. A summary of key quantitative data is provided in the tables below.

Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Source |

| α2A-Adrenergic Receptor | Apraclonidine | 2.9 | [1] |

Pharmacokinetics (Topical Ocular Administration)

| Parameter | Value | Conditions | Source |

| Peak Plasma Concentration (Cmax) | 0.9 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [5][6] |

| Trough Plasma Concentration (Cmin) | 0.5 ng/mL | 0.5% solution, one drop 3x/day for 10 days | [5][6] |

| Half-life (t1/2) | 8 hours | 0.5% solution | [5] |

Clinical Efficacy

| Parameter | Value | Study Population/Conditions | Source |

| IOP Reduction | 19-26% (overall) | Chronic glaucoma patients | [12] |

| IOP Reduction | 22.5-29% (responders) | Chronic glaucoma patients | [12] |

| IOP Reduction | 27% (relative to vehicle) | Patients with elevated IOP (0.25% and 0.5% concentrations) | [17] |

Key Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general methodology for a competitive radioligand binding assay to determine the affinity of a compound like apraclonidine for its target receptor.

Experimental Protocol:

-

Membrane Preparation: Cells or tissues expressing the target receptor (e.g., α2-adrenergic receptor) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-clonidine) and varying concentrations of the unlabeled test compound (apraclonidine).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[18][19]

Caption: General workflow for a competitive radioligand binding assay.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow in the eye.

Experimental Protocol:

-

Fluorescein (B123965) Instillation: A sterile solution of fluorescein (e.g., 0.25%) is topically applied to the cornea of the subject. This is typically done several hours before the measurements begin to allow the dye to distribute in the anterior chamber.[4][16]

-

Fluorophotometer Measurement: At set time intervals, a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea. The instrument directs a beam of blue light into the eye and measures the emitted fluorescent light.[6][14]

-

Data Acquisition: The fluorescence measurements are recorded over a period of several hours.

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate. The principle is that the dye is cleared from the anterior chamber primarily by the bulk flow of aqueous humor.[4][14]

Measurement of Uveoscleral Outflow

This experimental protocol describes a method to directly measure uveoscleral outflow in enucleated animal eyes.

Experimental Protocol:

-

Eye Perfusion: Enucleated eyes (e.g., porcine or monkey) are perfused with a buffered saline solution at a constant pressure.[7][20]

-

Total Outflow Measurement: The total outflow of the perfusion fluid from the eye is measured.

-

Tracer Infusion: A fluorescent tracer (e.g., fluorescently labeled dextran) is infused into the anterior chamber.[21][22]

-

Tissue Preparation: After a set period, the eye is fixed, enucleated, and sectioned for microscopic analysis.

-

Fluorescence Microscopy: The distribution of the fluorescent tracer in the ocular tissues is visualized using fluorescence microscopy. The presence and intensity of the tracer in the ciliary muscle, suprachoroidal space, and sclera indicate the uveoscleral outflow pathway.[21][22]

-

Quantification: The amount of tracer in different ocular compartments can be quantified to estimate the proportion of uveoscleral outflow.

Conclusion

Apraclonidine hydrochloride remains a cornerstone in the short-term management of elevated intraocular pressure. Its discovery marked a significant advancement in ophthalmic pharmacology, offering a targeted approach with a favorable safety profile. The synthetic routes to apraclonidine are well-established, allowing for its efficient production. A thorough understanding of its mechanism of action, centered on the α2-adrenergic signaling pathway, and its pharmacological properties, as detailed in this guide, is essential for the continued development of novel and improved therapies for glaucoma and other ocular diseases. This technical guide provides a comprehensive overview of the critical data and methodologies related to apraclonidine hydrochloride, serving as a valuable resource for the scientific community.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Apraclonidine | C9H10Cl2N4 | CID 2216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104557716B - A kind of α23 adrenergic receptor agonists Apraclonidine Hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 4. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apraclonidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Apraclonidine hydrochloride | 73218-79-8 [chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 15. What is the mechanism of Apraclonidine Hydrochloride? [synapse.patsnap.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Characterization of Uveoscleral Outflow in Enucleated Porcine Eyes Perfused under Constant Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. researchgate.net [researchgate.net]

Apraclonidine's Impact on Aqueous Humor Dynamics in Perfused Anterior Segments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of apraclonidine (B1662514), a selective alpha-2 adrenergic agonist, on aqueous humor dynamics, with a specific focus on its application in perfused anterior segment studies. Apraclonidine is a critical pharmacological tool for the management of intraocular pressure (IOP), primarily by reducing aqueous humor formation and potentially modulating its outflow. This document details the experimental protocols for assessing these effects, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways.

Introduction

Apraclonidine hydrochloride is a sympathomimetic agent that selectively stimulates alpha-2 adrenergic receptors.[1] Its primary clinical application is in the short-term management of glaucoma and the prevention of postoperative spikes in intraocular pressure.[2][3] The hypotensive effect of apraclonidine is primarily attributed to its ability to suppress the production of aqueous humor by the ciliary body.[4][5] Additionally, there is evidence to suggest that it may also influence the outflow of aqueous humor.[6][7]

The perfused anterior segment model is an invaluable ex vivo tool for the direct investigation of aqueous humor dynamics, allowing for the controlled study of pharmacological agents on IOP, outflow facility, and aqueous flow, independent of systemic vascular and neural influences.[8][9] This guide will explore the application of this model in characterizing the ocular hypotensive action of apraclonidine.

Mechanism of Action

Apraclonidine's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors in the ciliary body.[5] This activation leads to a reduction in aqueous humor production.[4] The drug may also have a secondary effect on uveoscleral outflow.[7]

Signaling Pathways

The binding of apraclonidine to alpha-2 adrenergic receptors, which are G-protein coupled receptors, initiates an intracellular signaling cascade. In the ciliary epithelium, this primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP is thought to be a key step in decreasing aqueous humor secretion.

In the trabecular meshwork, the signaling is more complex. Activation of alpha-2A adrenergic receptors on human trabecular meshwork cells can lead to the inhibition of forskolin-stimulated cAMP formation and the stimulation of mitogen-activated protein (MAP) kinase activity. The precise downstream effects of these signaling events on outflow facility are still under investigation.

Signaling Pathway of Apraclonidine in the Ciliary Epithelium

Caption: Apraclonidine's signaling in the ciliary epithelium.

Putative Signaling Pathway of Apraclonidine in the Trabecular Meshwork

Caption: Apraclonidine's potential signaling in the trabecular meshwork.

Quantitative Data

The following tables summarize the quantitative effects of apraclonidine on key parameters of aqueous humor dynamics from various studies. It is important to note that much of the available data comes from in vivo human and animal studies, as dedicated perfused anterior segment studies with apraclonidine are less common in the literature.

| Parameter | Species | Apraclonidine Concentration | Change from Baseline | Study Type | Citation |

| Intraocular Pressure (IOP) | Human | 0.5% | ↓ 3.1 - 5.2 mmHg | In vivo | [6] |

| Human | 1% | No significant postoperative increase | In vivo | [10] | |

| Cynomolgus Monkey | 600-1000 µg | ↓ 4 mmHg (maximum) | In vivo | [11] | |

| Dog | 0.5% | ↓ 3.0 mmHg (16%) | In vivo | [3] | |

| Aqueous Humor Flow | Human | 0.5% | ↓ 0.3 µL/min | In vivo | [6] |

| Cynomolgus Monkey | 600 µg | ↓ 30-35% | In vivo | [11] | |

| Rabbit | 0.15% (Brimonidine) | ↓ 39% | In vivo | [4] | |

| Fluorophotometric Outflow Facility | Human | 0.5% | ↑ 0.09 - 0.10 µL/min/mmHg | In vivo | [6] |

| Tonographic Outflow Facility | Human | 0.5% | No significant change | In vivo | [6] |

| Uveoscleral Outflow | Human | 0.5% | ↓ 0.47 µL/min | In vivo | [6] |

| Episcleral Venous Pressure | Human | 0.5% | ↓ 1.0 mmHg | In vivo | [6] |

Experimental Protocols

Perfused Anterior Segment Preparation

This protocol describes a general method for preparing and perfusing a human or animal anterior segment for the study of aqueous humor dynamics.

Materials:

-

Donor eyes (human or animal)

-

Dissecting microscope

-

Sterile surgical instruments (forceps, scissors, scalpel)

-

Perfusion chamber/dish

-

Syringe pump or constant pressure reservoir

-

Pressure transducer

-

Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)

-

Apraclonidine solution of desired concentration

Procedure:

-

Dissection: Under a dissecting microscope, the globe is bisected at the equator. The lens, iris, and vitreous are carefully removed to isolate the anterior segment, which includes the cornea, trabecular meshwork, and a scleral rim.[8]

-

Mounting: The anterior segment is mounted onto a specialized perfusion dish and secured with a clamping ring or tissue adhesive to create a sealed "anterior chamber."[8][12]

-

Perfusion Setup: The perfusion chamber is connected to a syringe pump for constant flow perfusion or a reservoir for constant pressure perfusion. An inflow cannula delivers the perfusion medium into the artificial anterior chamber, and an outflow cannula is connected to a pressure transducer to monitor the intraocular pressure.[8][12]

-

Equilibration: The anterior segment is perfused with the control medium until a stable baseline IOP is achieved.

-

Drug Administration: Apraclonidine is introduced into the perfusion medium at the desired concentration.

-

Data Acquisition: IOP is continuously recorded throughout the experiment. Outflow facility can be calculated from the pressure and flow rate data.

Experimental Workflow for Perfused Anterior Segment Study

Caption: Workflow for perfused anterior segment experiments.

Measurement of Aqueous Humor Flow (Fluorophotometry)

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in vivo.

Materials:

-

Scanning ocular fluorophotometer

-

Fluorescein (B123965) sodium solution (e.g., 0.25%)

-

Anesthetic eye drops

Procedure:

-

Fluorescein Instillation: A solution of fluorescein is topically applied to the eye. A common protocol involves instilling 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin.[13]

-

Baseline Measurement: After a set period to allow for fluorescein distribution, baseline fluorescence in the cornea and anterior chamber is measured using the fluorophotometer.

-

Serial Measurements: Fluorescence is measured at regular intervals over a period of several hours.

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.[13]

Measurement of Outflow Facility (Tonography)

Tonography is a non-invasive clinical method to estimate the facility of aqueous humor outflow.

Materials:

-

Electronic Schiøtz tonometer or a pneumatonometer with a weighted tip

-

Topical anesthetic

Procedure:

-

Anesthesia: The cornea is anesthetized with a topical anesthetic.

-

Tonometer Application: A weighted tonometer is applied to the cornea for a period of 2 to 4 minutes.

-

Pressure Measurement: The tonometer continuously records the intraocular pressure. The weight of the tonometer displaces aqueous humor, causing a gradual decline in IOP.

-

Calculation of Outflow Facility: The rate of IOP decay is used to calculate the outflow facility, typically expressed in µL/min/mmHg.

Discussion and Conclusion